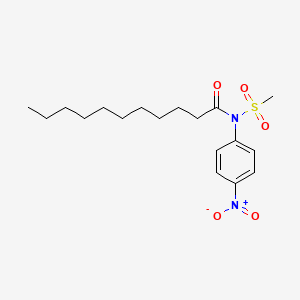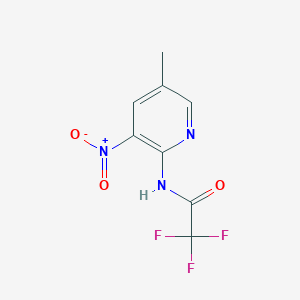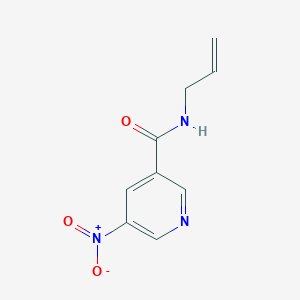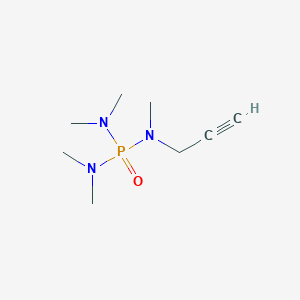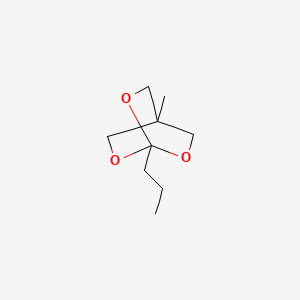
2,6,7-Trioxabicyclo(2.2.2)octane, 4-methyl-1-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,7-Trioxabicyclo(2.2.2)octane, 4-methyl-1-propyl- is a chemical compound with a unique bicyclic structure. This compound is known for its stability and versatility in various chemical reactions. It is often used as a building block in organic synthesis and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trioxabicyclo(2.2.2)octane, 4-methyl-1-propyl- typically involves the reaction of a suitable precursor with a Lewis acid catalyst. One common method is the ionic Diels–Alder reaction, where 1-vinyl-4-methyl-2,6,7-trioxabicyclo(2.2.2)octane adds to 1,3-dienes at low temperatures under Lewis acid catalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2,6,7-Trioxabicyclo(2.2.2)octane, 4-methyl-1-propyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include Lewis acids for catalysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Scientific Research Applications
2,6,7-Trioxabicyclo(2.2.2)octane, 4-methyl-1-propyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group in various chemical reactions.
Biology: The compound’s stability and reactivity make it useful in biochemical studies and as a reagent in biological assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6,7-Trioxabicyclo(2.2.2)octane, 4-methyl-1-propyl- involves its interaction with molecular targets through its reactive functional groups. The compound can form stable complexes with various substrates, facilitating different chemical transformations. The specific pathways and molecular targets depend on the context of its use and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane
- 4-Methyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane-1-sulfide
- (1-methyl-2,6,7-trioxabicyclo(2.2.2)octan-4-yl)methanol
Uniqueness
2,6,7-Trioxabicyclo(2.2.2)octane, 4-methyl-1-propyl- is unique due to its specific bicyclic structure and the presence of multiple oxygen atoms, which confer distinct reactivity and stability. This makes it a valuable compound in various chemical and industrial applications.
Properties
CAS No. |
60028-15-1 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
4-methyl-1-propyl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H16O3/c1-3-4-9-10-5-8(2,6-11-9)7-12-9/h3-7H2,1-2H3 |
InChI Key |
NAMVLDMVIBVZTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC12OCC(CO1)(CO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


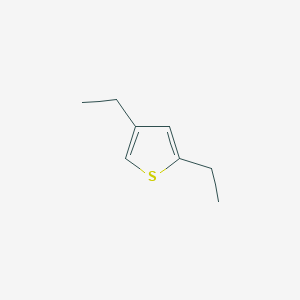
![1-[(4-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14606968.png)
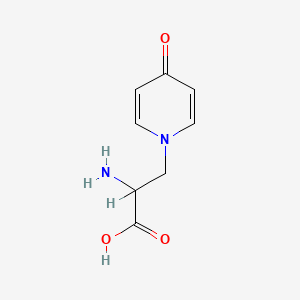
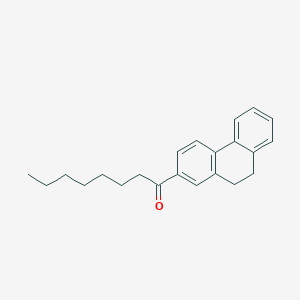
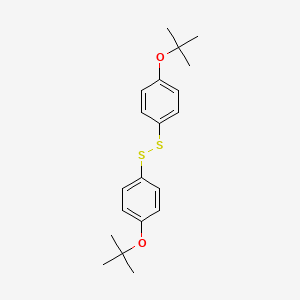
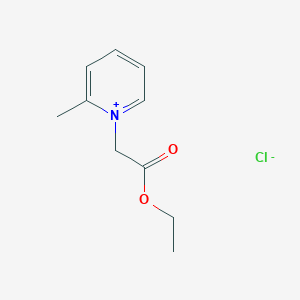
![3,3'-[(Pyridin-4-yl)methylene]bis(5-methyl-1H-indole)](/img/structure/B14607003.png)
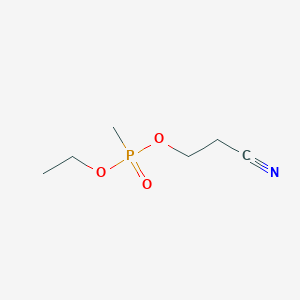
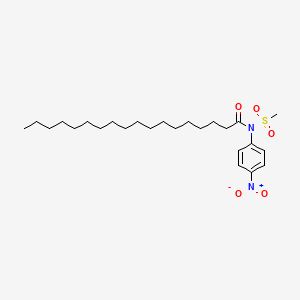
![3-{Bis[4-(dimethylamino)phenyl]methyl}pentane-2,4-dione](/img/structure/B14607020.png)
